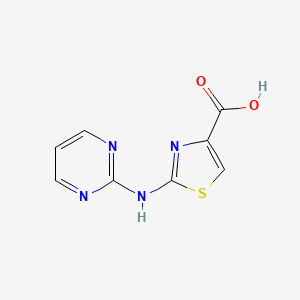

Acide 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylique

Vue d'ensemble

Description

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTCA belongs to a class of compounds known as thiazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives can bind with high affinity to multiple receptors , suggesting that 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid may also interact with various biological targets.

Mode of Action

Pyrimidine derivatives are known to exert their effects through different mechanisms, such as inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Biochemical Pathways

It is known that pyrimidine derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid may also affect multiple biochemical pathways.

Pharmacokinetics

It is known that pyrimidine-based drugs have been studied for their potency, affinity, and improved medicinal chemistry properties .

Result of Action

It is known that pyrimidine derivatives can exert various biological activities, suggesting that 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid may also have diverse molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid to be used in experiments.

Orientations Futures

There are several future directions for research on 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid. One potential area of research is the development of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid derivatives with improved pharmacological properties, such as increased water solubility and reduced toxicity. Another area of research is the investigation of the potential of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid as a therapeutic agent for the treatment of various inflammatory and neoplastic diseases. Additionally, the mechanisms of action of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid need to be further elucidated to fully understand its therapeutic potential.

In conclusion, 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid is a promising compound with potential therapeutic applications in the treatment of various inflammatory and neoplastic diseases. The synthesis of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has been optimized to improve its yield and purity, making it suitable for various applications. Further research is needed to fully understand the mechanisms of action of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid and to develop 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid derivatives with improved pharmacological properties.

Applications De Recherche Scientifique

Activité anti-fibrotique

Les composés contenant le motif pyrimidine, tels que l'acide 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylique, ont été étudiés pour leurs activités anti-fibrotiques potentielles. En chimie médicinale, la conception de nouveaux composés hétérocycliques présentant des activités biologiques potentielles est cruciale. Une étude a montré que certains dérivés de la pyrimidine présentent de meilleures activités anti-fibrotiques que les médicaments connus comme la pirfénidone et la Bipy55′DC . Ces composés peuvent inhiber l'expression du collagène et la teneur en hydroxyproline dans le milieu de culture cellulaire, ce qui indique leur potentiel en tant que nouveaux médicaments anti-fibrotiques.

Potentiel anticancéreux

La pyrimidine et ses dérivés fusionnés sont connus pour leur potentiel biologique diversifié, y compris l'activité anticancéreuse. Ils peuvent agir comme des inhibiteurs de protéines kinases, qui sont des enzymes essentielles pour contrôler la croissance cellulaire, la différenciation, la migration et le métabolisme . En inhibant sélectivement les protéines kinases, ces composés peuvent offrir une nouvelle stratégie de traitement du cancer, en se concentrant sur les thérapies ciblées moléculaires qui inhibent les récepteurs et les voies de signalisation stimulant la croissance des cellules tumorales.

Synthèse de nouveaux composés hétérocycliques

Le cycle pyrimidine est considéré comme une structure privilégiée en chimie médicinale en raison de sa large gamme d'activités pharmacologiques. La synthèse de nouveaux composés hétérocycliques, y compris les dérivés de la pyrimidine, est un élément important de la biologie chimique. Ces composés sont rapportés pour présenter des propriétés antimicrobiennes, antivirales, antitumorales et antifibrotiques .

Activités pharmacologiques

Les dérivés de la pyrimidine sont connus pour présenter une large gamme d'activités pharmacologiques. Ils ont été utilisés dans la conception de structures privilégiées en chimie médicinale en raison de leur polyvalence et de leur efficacité dans divers rôles biologiques .

Propriétés antimicrobiennes

Les dérivés de la pyrimidine auraient des propriétés antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques et traitements contre les infections bactériennes .

Applications antivirales

Les propriétés antivirales des dérivés de la pyrimidine en font des candidats pour le développement de nouveaux médicaments antiviraux, en particulier à l'ère des maladies virales émergentes .

Recherche en biologie chimique

En biologie chimique, la construction de nouvelles banques de composés hétérocycliques présentant des activités biologiques potentielles est essentielle. Les dérivés de la pyrimidine jouent un rôle important dans ce domaine, contribuant à la découverte de nouvelles voies biologiques et de cibles thérapeutiques .

Conception en chimie médicinale

Le motif pyrimidine est un élément clé dans la conception de structures privilégiées en chimie médicinale. Il est utilisé pour créer des composés présentant des activités biologiques potentielles, contribuant au développement de nouveaux médicaments et thérapies .

Analyse Biochimique

Biochemical Properties

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This interaction is significant because it can modulate the inflammatory response by inhibiting the production of prostaglandins. Additionally, 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has been shown to interact with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the cleavage of poly ADP-ribose polymerase (PARP). This apoptotic effect is mediated through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway and the activation of the p53 pathway . Furthermore, 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell cycle progression and apoptosis .

Molecular Mechanism

At the molecular level, 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as cyclooxygenase, and inhibits their catalytic activity. This binding interaction is facilitated by the hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . This modulation leads to changes in the expression levels of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

The effects of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid over time have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . In in vitro studies, the long-term exposure of cells to 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has demonstrated prolonged anti-inflammatory effects, with a gradual reduction in inflammatory markers over time .

Dosage Effects in Animal Models

The effects of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound also influences metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, it can bind to intracellular proteins, such as albumin and cytoplasmic chaperones, which facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of efflux pumps.

Propriétés

IUPAC Name |

2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-6(14)5-4-15-8(11-5)12-7-9-2-1-3-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSIABWQQQSHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

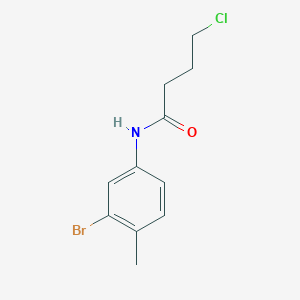

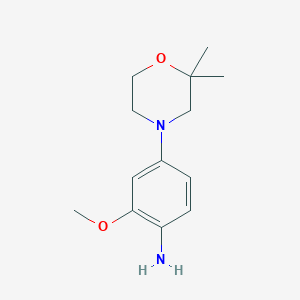

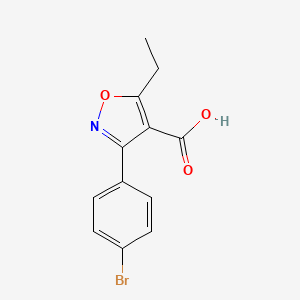

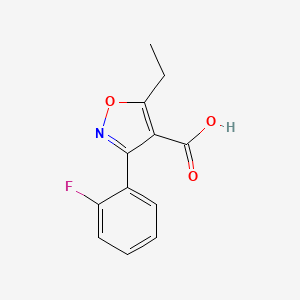

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)

![1-(Chloromethyl)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B1454528.png)

![8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454532.png)

![3-[(4-Methoxyphenyl)amino]oxolane-3-carbonitrile](/img/structure/B1454536.png)